5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of compounds that have been studied for more than a century due to their importance in various fields . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The pyrazole ring occurs as the core moiety in a variety of leading drugs . Pyrazoles and most of its analogues have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized by various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives involve various techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been analyzed using various techniques. For instance, the continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives are investigated for their corrosion inhibition properties on metals in acidic environments. A study demonstrated that synthesized pyrazole compounds, including those similar in structure to "5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide," effectively inhibit corrosion of mild steel in hydrochloric acid, suggesting applications in protecting industrial metal components (Ouici, Benali, & Guendouzi, 2016).
Antimicrobial Activity
Pyrazole carbothioamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents (Chawla, Sahoo, Arora, Sharma, & Radhakrishnan, 2010). Another study focused on the antimicrobial potential and molecular docking analysis of a novel pyrazole derivative, further emphasizing the significance of these compounds in developing new antimicrobial strategies (Sivakumar et al., 2020).
Antifungal and Bactericidal Activities
Synthesis of novel pyrazole derivatives has led to compounds with significant antibacterial and antifungal activities. These studies highlight the potential of pyrazole carbothioamide derivatives in treating infections and developing new pharmaceutical agents (Liu Xin-hua, 2006; Liu Xin-hua & Wang Shifan, 2007).
Molecular Structure and Stability
Research on the crystal structure and molecular stability of pyrazole derivatives, including those structurally related to "this compound," contributes to our understanding of their physical properties and potential applications in materials science (Kumara, Naveen, & Lokanath, 2017).
Future Directions
Pyrazoles have recently been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the development of new strategies to access these valuable structures .
Properties
IUPAC Name |
5-methyl-N,1-diphenylpyrazole-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-16(17(21)19-14-8-4-2-5-9-14)12-18-20(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYMTAMKAQPVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.